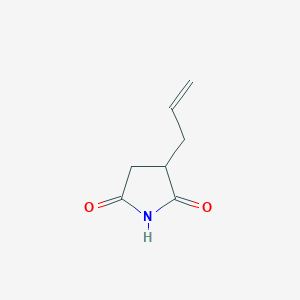

3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione

Description

Significance of the Pyrrolidine-2,5-dione Core in Organic Synthesis

The pyrrolidine-2,5-dione, or succinimide (B58015), ring is a five-membered heterocyclic scaffold that is a cornerstone in the development of pharmacologically active agents. researchgate.netfrontiersin.org This structural motif is prized by medicinal chemists for its ability to serve as a versatile framework in drug design. nih.gov Its prevalence stems from a combination of favorable chemical and structural properties. The hydrophobicity and neutral charge of the succinimide structure can facilitate passage across biological membranes. researchgate.net

Derivatives of the pyrrolidine-2,5-dione core exhibit a vast spectrum of biological activities, making them valuable candidates for therapeutic development. nih.gov Documented pharmacological properties include anticonvulsant, anti-inflammatory, antimicrobial, and antitumor effects. frontiersin.orgresearchgate.netresearchgate.net Well-known anticonvulsant drugs such as ethosuximide, phensuximide, and methsuximide (B1676420) are based on this core structure, highlighting its clinical relevance. doaj.orgwikipedia.org Beyond medicine, reagents like N-bromosuccinimide (NBS), a derivative of succinimide, are indispensable tools in organic synthesis, commonly used for halogenation reactions. researchgate.net

The synthesis of the succinimide ring is typically straightforward, often involving the condensation of succinic anhydride (B1165640) with a primary amine, followed by cyclodehydration. acs.org This accessibility allows for the creation of diverse libraries of substituted pyrrolidine-2,5-diones for screening and development.

Structural Characteristics of 3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione (B6251088)

The defining features of this compound are its foundational pyrrolidine-2,5-dione ring and a key functional group, the allyl substituent, attached at the third carbon position. The core is a five-membered ring containing one nitrogen atom and two carbonyl groups. The presence of the allyl group (-CH₂-CH=CH₂) introduces an unsaturated, reactive site into the molecule. The carbon atom at the 3-position is a stereocenter, meaning the compound can exist as different stereoisomers. This stereochemistry can be a critical factor in its interaction with biological systems. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂ |

| Molar Mass | 139.15 g/mol |

| Core Structure | Pyrrolidine-2,5-dione (Succinimide) |

| Key Substituent | Prop-2-en-1-yl (Allyl) group at C-3 |

| Key Functional Groups | Cyclic imide, Alkene |

| Chirality | Contains a stereocenter at the C-3 position |

Overview of Research Trajectories for Unsaturated Pyrrolidine-2,5-dione Derivatives

Research into derivatives of pyrrolidine-2,5-dione is a dynamic and expanding field, with a particular focus on creating molecules with enhanced or novel biological activities. The introduction of substituents, especially unsaturated ones like the allyl group at the 3-position, is a key strategy in this endeavor.

The unsaturated bond serves as a chemical handle for further molecular modifications, allowing for the synthesis of more complex structures. Research has shown that the nature of the substituent at the 3-position of the succinimide ring profoundly influences the compound's pharmacological profile. nih.gov For instance, structure-activity relationship (SAR) studies on anticonvulsant agents have demonstrated that modifications at this position can significantly alter efficacy and the mechanism of action. nih.gov

Current research trajectories for related 3-substituted and unsaturated pyrrolidine-2,5-dione derivatives are diverse and target a range of therapeutic areas. These investigations provide a framework for understanding the potential applications and research directions for this compound itself.

| Research Area | Key Findings for Related Derivatives | Potential Significance |

|---|---|---|

| Anticonvulsant Activity | The size and nature of the substituent at the C-3 position strongly affect activity in seizure models (e.g., MES, scPTZ tests). nih.gov Some derivatives are thought to interact with voltage-gated sodium and calcium channels. nih.gov | Development of new treatments for epilepsy and other neurological disorders. doaj.org |

| Anti-inflammatory Agents | Derivatives have been designed as multitarget agents, inhibiting enzymes like cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX). ebi.ac.uk | Creation of novel anti-inflammatory drugs with potentially improved efficacy. |

| Anticancer Activity | Hybrid molecules containing the pyrrolidine-2,5-dione scaffold have demonstrated cytotoxic effects against various cancer cell lines. nih.gov | Discovery of new lead compounds for cancer therapy. |

| Enzyme Inhibition | Succinimide derivatives have been investigated as inhibitors of various enzymes, including cholinesterases and α-glucosidase, relevant to neurodegenerative diseases and diabetes. nih.gov | Design of targeted therapies for a wide range of diseases based on specific enzyme inhibition. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

3-prop-2-enylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C7H9NO2/c1-2-3-5-4-6(9)8-7(5)10/h2,5H,1,3-4H2,(H,8,9,10) |

InChI Key |

TZUHAFZBTABDSM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1CC(=O)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 3 Prop 2 En 1 Yl Pyrrolidine 2,5 Dione

Direct Synthesis Pathways

Direct synthesis pathways to 3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione (B6251088) involve the construction of the heterocyclic ring from acyclic precursors in a manner that directly incorporates the allyl substituent. These methods are often characterized by their straightforward nature, building the core structure in one or two primary steps.

Condensation Reactions with Maleic Anhydride (B1165640) and Related Precursors

The reaction between maleic anhydride and primary amines is a classical and fundamental method for the synthesis of N-substituted maleimides, which are isomers of the target compound. zbaqchem.com This pathway can be adapted to create the C-substituted pyrrolidine-2,5-dione ring. The process typically begins with the nucleophilic attack of a primary amine, such as allylamine (B125299), on one of the carbonyl carbons of maleic anhydride. This initial step leads to the ring-opening of the anhydride to form a maleamic acid intermediate. researchgate.netfsu.edu

Subsequent dehydration and cyclization of the maleamic acid, often promoted by heating in the presence of a dehydrating agent like acetic anhydride or an acid catalyst, results in the formation of the corresponding imide. researchgate.net While this standard procedure with allylamine would yield N-allylsuccinimide, modifications are necessary to achieve C-allylation.

A direct route to the C-allylated product involves the reaction of propene with maleic anhydride to form allyl succinic anhydride, a reaction that can be catalyzed by organotin chlorides at temperatures below 200°C to prevent polymerization. google.comprepchem.com This intermediate, allyl succinic anhydride, can then be treated with ammonia (B1221849) or a primary amine followed by cyclization to yield the desired this compound.

| Precursors | Intermediate | Typical Reagents/Conditions for Cyclization | Product Type |

|---|---|---|---|

| Maleic Anhydride + Allylamine | N-Allyl Maleamic Acid | Acetic Anhydride, Heat | N-Allylsuccinimide |

| Allyl Succinic Anhydride + Ammonia | Allyl Succinamic Acid | Heat | 3-Allylsuccinimide |

Cyclization Reactions for Pyrrolidine-2,5-dione Ring Formation

The formation of the pyrrolidine-2,5-dione ring can be achieved through various intramolecular cyclization strategies. These methods often start with a linear precursor that already contains the necessary atoms and the allyl group, which is then induced to form the five-membered ring.

One prominent strategy is the [3+2] cycloaddition reaction, which is a powerful tool for constructing five-membered rings. nih.gov In a relevant synthetic design, intermediates generated from three-component [3+2] cycloadditions of aldehydes, maleimides, and amino acids can be further functionalized. For instance, a synthesized pyrrolidine (B122466) adduct can undergo N-allylation followed by an intramolecular Heck reaction, demonstrating a pathway to build complex fused systems containing the pyrrolidinedione moiety. nih.gov While this example leads to a more complex scaffold, the fundamental step of forming the substituted pyrrolidine ring via cycloaddition is a key concept.

Another approach involves the intramolecular cyclization of functionalized acyclic precursors. For example, a cyano-substituted ester with a pendant allyl group could be hydrolyzed and subsequently cyclized to form the succinimide (B58015) ring. The precise sequence of bond-forming events is critical to ensure the correct regiochemistry and the integrity of the allyl group.

Regioselective Functionalization of Pre-formed Pyrrolidine-2,5-diones

Introducing the allyl group onto a pre-existing pyrrolidine-2,5-dione (succinimide) scaffold is a direct and strategic approach. This method relies on the ability to selectively functionalize the C-3 position of the succinimide ring. The protons at the C-3 and C-4 positions of the succinimide ring are acidic and can be removed by a suitable base to generate an enolate nucleophile.

This enolate can then react with an electrophilic allyl source, such as allyl bromide, in a standard SN2 alkylation reaction. The choice of base, solvent, and temperature is crucial to control the regioselectivity and prevent side reactions, such as O-alkylation or dialkylation. The use of a non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures is a common strategy for such transformations.

Research has highlighted the allylation of maleimide (B117702) derivatives as a significant synthetic challenge, with specific approaches developed to achieve 3-allylated succinimides. researchgate.net Furthermore, iridium-catalyzed C3-selective asymmetric allylation has been successfully applied to other N-heterocycles, showcasing the potential of catalytic methods to control the regioselectivity of such functionalizations. rsc.org

Advanced Catalytic Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. For the synthesis of this compound, several advanced catalytic approaches have shown significant promise.

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a wide range of chemical transformations through unique modes of activation, such as Umpolung (polarity reversal). nih.gov

One relevant NHC-catalyzed method is the intermolecular Stetter reaction. This reaction involves the conjugate addition of an aldehyde, which is converted into an acyl anion equivalent by the NHC, to a Michael acceptor. A study has demonstrated the NHC-catalyzed Stetter reaction of aromatic aldehydes with N-substituted itaconimides (isomers of maleimides) to afford 3,4-disubstituted succinimide derivatives in good to excellent yields. nih.gov This methodology could potentially be adapted by using an allyl-containing aldehyde or a modified Michael acceptor to introduce the desired prop-2-en-1-yl group at the C-3 position.

Additionally, NHC-catalyzed [3+2] annulation reactions are effective for constructing five-membered rings. rsc.orgrsc.org These reactions typically involve the formation of a homoenolate equivalent from an α,β-unsaturated aldehyde (enal) and an NHC catalyst, which then reacts with a suitable electrophile. By selecting an appropriate electrophile that incorporates or leads to the formation of the dione (B5365651) functionality, this strategy can be applied to synthesize substituted pyrrolidine-2,5-diones.

| Reaction Type | Key Reactants | Catalyst System | Product Type | Reference Finding |

|---|---|---|---|---|

| Stetter Reaction | Aldehyde + N-Substituted Itaconimide | Triazolium-derived NHC | 3,4-Disubstituted Succinimide | Affords valuable succinimide derivatives containing 1,4 and 1,5 dicarbonyl scaffolds in good to excellent yields. nih.gov |

| [3+2] Annulation | Enals + Electrophile (e.g., Isoindigos) | Chiral Triazolium-derived NHC | Spirocyclic Bisindoline Derivatives | Efficient strategy for constructing complex spirocyclic systems with multiple stereocenters. rsc.org |

Chiral Phosphine (B1218219) Catalysis in Pyrrolidine-2,5-dione Synthesis

Chiral phosphines are exceptionally versatile ligands and organocatalysts in asymmetric synthesis. acs.org Their application in the synthesis of substituted succinimides often involves leveraging their nucleophilic character to activate substrates toward cycloaddition or substitution reactions.

A notable example is the phosphine-catalyzed allylic alkylation of benzylidene succinimides using Morita–Baylis–Hillman (MBH) carbonates. This reaction provides a direct route to chiral functionalized succinimides where a substituent is introduced at the α-position of the exocyclic double bond, which corresponds to the C-3 position of the resulting succinimide. semanticscholar.org This demonstrates the feasibility of using phosphine catalysis to forge the key C-C bond at the desired position.

Furthermore, chiral phosphine ligands are extensively used in transition metal-catalyzed reactions, particularly palladium-catalyzed asymmetric allylic alkylation (AAA). nih.govmdpi.com In a typical AAA reaction, a palladium(0) complex with a chiral phosphine ligand activates an allylic electrophile (e.g., allyl acetate) to form a π-allyl palladium intermediate. A soft nucleophile, such as the enolate of succinimide, can then attack this intermediate to form the C-allylated product. The chiral phosphine ligand plays a crucial role in controlling the enantioselectivity of the reaction. This powerful and well-established methodology represents a highly attractive and potentially asymmetric route to this compound.

Lewis Acid Mediated Reactions

Lewis acid catalysis offers a powerful tool for the construction of pyrrolidine and pyrrolidine-2,5-dione frameworks. These catalysts function by activating substrates, thereby facilitating bond formation under mild conditions. In the synthesis of substituted pyrrolidines, Lewis acids have been employed to promote cycloaddition and annulation reactions. For instance, the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of a Lewis acid can selectively yield pyrrolidine derivatives. nih.gov The choice of Lewis acid and the electronic nature of the substrates are critical in directing the reaction pathway and determining the final product structure. nih.gov

While direct Lewis acid-catalyzed allylation of the pyrrolidine-2,5-dione (succinimide) core at the C-3 position is not extensively documented for this specific compound, the principle is well-established in related systems. Generally, a Lewis acid like SnCl₄ or TiCl₄ can be used to mediate reactions involving peroxyacetals and electron-rich alkenes to form functionalized cyclic compounds. mdpi.com This suggests the potential for activating either the succinimide substrate or an allylating agent to facilitate the desired C-C bond formation.

Table 1: Examples of Lewis Acid Mediated Reactions for Pyrrolidine Synthesis This table presents examples of related reactions to illustrate the principle, not the direct synthesis of the title compound.

| Reactants | Lewis Acid | Product Type | Yield | Reference |

| Arylvinylidenecyclopropanes, Ethyl (arylimino)acetates | Varies | Pyrrolidine derivatives | Moderate to good | nih.gov |

Organocatalytic Methods for Pyrrolidine-2,5-dione Scaffolds

Organocatalysis has emerged as a pivotal strategy in asymmetric synthesis, providing an alternative to metal-based catalysts. For the construction of pyrrolidine scaffolds, chiral organocatalysts, often derived from natural amino acids like proline, have been instrumental. nih.gov These catalysts can efficiently promote various transformations, including cycloaddition and annulation reactions, in an enantioselective manner. nih.govresearchgate.net

The application of organocatalysis to generate substituted pyrrolidine-2,5-diones often involves the functionalization of allenes or other unsaturated systems. researchgate.net For example, asymmetric reactions of electron-deficient racemic allenes with a range of nucleophiles can be achieved using chiral phosphine, amine, or Brønsted acid catalysts. researchgate.net The pyrrolidine-2,5-dione moiety is a valued scaffold that has demonstrated significant utility in creating new bioactive compounds. researchgate.net While specific organocatalytic methods for the direct synthesis of this compound are not prominently detailed, the general applicability of these methods for creating substituted five-membered nitrogen heterocycles is well-recognized. nih.govnih.gov

Modern Synthetic Techniques

Recent advancements in synthetic chemistry have introduced innovative techniques that offer improvements in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular heating technology in organic synthesis due to its ability to significantly reduce reaction times and often improve yields. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic systems, including pyrrolidine derivatives. For instance, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) was achieved in just 5 minutes at 75 °C using microwave heating. nih.gov Similarly, a 1,3-dipolar cycloaddition reaction to form a pyrrolidine ring on a porphyrin macrocycle was performed in 4 hours under microwave irradiation, a significant reduction from the 8 hours required with conventional heating. nih.gov One-pot, three-component syntheses of complex heterocyclic systems have also been efficiently carried out using microwave assistance, generating libraries of compounds in a short timeframe. nih.govmdpi.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

| Cycloaddition for Pyrrolidine-fused Chlorin | Microwave | 4 hours | 41% | nih.gov |

| Cycloaddition for Pyrrolidine-fused Chlorin | Conventional | 8 hours | 50% | nih.gov |

| N-alkylation | Microwave | 5 minutes | - | nih.gov |

Solvent-Free and Green Chemistry Protocols

In line with the principles of green chemistry, solvent-free and catalyst-free reaction conditions are highly desirable. Such protocols minimize waste and reduce the environmental impact of chemical synthesis. The synthesis of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones has been achieved through a three-component condensation reaction under both catalyst-free and solvent-free conditions, highlighting the efficiency and eco-friendliness of this approach. researchgate.net Multicomponent reactions (MCRs) are particularly amenable to green chemistry principles, often proceeding with high atom economy. tandfonline.com For example, the synthesis of thiazole-pyrrolidine hybrids via a one-pot, three-component reaction has been reported to proceed without a catalyst in methanol. tandfonline.com These examples underscore the potential for developing environmentally benign syntheses for substituted pyrrolidine-2,5-diones.

One-Pot Synthetic Strategies

One-pot reactions, where multiple reaction steps are carried out in a single vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. nih.gov This strategy has been effectively used to construct complex molecules containing the pyrrolidine-2,5-dione core. A notable example involves a three-component [3+2] cycloaddition to form a pyrrolidine adduct, followed by a one-pot N-allylation and intramolecular Heck reaction to yield complex fused heterocyclic systems. nih.gov This combination of a multicomponent reaction with subsequent one-pot transformations exemplifies a highly efficient synthetic method with good pot, atom, and step economy. nih.gov Similarly, the synthesis of 1-butylpyrrolidine (B1265533) has been achieved via a one-pot method from ammonia and 1,4-butanediol. rsc.org

Synthesis of Analogues and Derivatives with Related Unsaturation

The synthesis of analogues and derivatives of this compound often utilizes similar synthetic strategies. Palladium-catalyzed reactions, for instance, are versatile for introducing aryl groups onto the pyrrolidine ring. nih.gov The Heck reaction, in particular, has been used for the arylation of N-acyl-3-pyrroline to produce 3-substituted pyrrolidines. nih.govresearchgate.net

Furthermore, multicomponent reactions provide a powerful platform for generating a diverse range of substituted pyrrolidine derivatives. A three-component reaction of aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) can yield polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which can be further functionalized. beilstein-journals.org These pyrrolin-2-one derivatives can then react with aliphatic amines to produce a library of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivatives. tandfonline.combeilstein-journals.org The synthesis of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives has also been reported as a novel class of potent inhibitors against Mycobacterium tuberculosis. nih.gov These methodologies allow for the systematic modification of the pyrrolidine-2,5-dione scaffold to explore structure-activity relationships and develop new compounds with desired properties.

Preparation of N-Substituted 3-(Prop-2-en-1-yl)pyrrolidine-2,5-diones

The synthesis of N-substituted derivatives of this compound is a key strategy for modifying the compound's properties. These preparations typically begin with the parent 3-allyl-substituted succinimide, which possesses an acidic N-H proton. The general approach involves the deprotonation of the succinimide nitrogen followed by nucleophilic substitution with an appropriate alkylating or arylating agent.

A common synthetic route is the N-alkylation of the this compound core. sigmaaldrich.com This reaction is typically performed by treating the starting succinimide with a base, such as potassium hydroxide (B78521) or cesium carbonate, in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). The base abstracts the acidic proton from the nitrogen atom, generating a nucleophilic imide anion. This anion then reacts with an alkyl halide (e.g., an alkyl bromide or iodide) in a nucleophilic substitution reaction to yield the corresponding N-alkylated product. The use of ionic liquids has also been reported as an effective medium for such N-alkylation reactions.

Table 1: Representative N-Alkylation of this compound

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Alkyl Halide (R-X) | Base (e.g., KOH, Cs₂CO₃), Solvent (e.g., DMF) | 1-Alkyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dione |

This methodology allows for the introduction of a wide variety of substituents at the nitrogen atom, enabling the systematic exploration of structure-activity relationships.

Synthesis of 3-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione Analogues

Analogous to the synthesis of the prop-2-en-1-yl (allyl) derivatives, the preparation of 3-(prop-2-yn-1-yl)pyrrolidine-2,5-dione (3-propargylpyrrolidine-2,5-dione) analogues involves the introduction of a propargyl group at the C-3 position of the succinimide ring. sigmaaldrich.com The synthetic strategy often starts from a suitable precursor, such as a 3-substituted succinic anhydride or a related dicarboxylic acid derivative, which is then cyclized with an amine.

One established method involves the reaction of a precursor like 2-(prop-2-yn-1-yl)succinic acid with an amine or ammonia. The initial reaction forms an amide-acid intermediate, which upon heating, undergoes cyclodehydration to form the desired 3-(prop-2-yn-1-yl)pyrrolidine-2,5-dione ring system. Subsequent N-alkylation, as described in the previous section, can then be performed to generate a variety of N-substituted analogues. sigmaaldrich.com

Table 2: Synthesis of 3-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione Derivatives

| Precursor | Reagents/Conditions | Intermediate | Final Product (after N-alkylation) |

|---|---|---|---|

| 2-(Prop-2-yn-1-yl)succinic acid | 1. Amine (R-NH₂)2. Heat (cyclization) | 1-Substituted-3-(prop-2-yn-1-yl)pyrrolidine-2,5-dione | N/A |

| Pyrrolidine-2,5-dione | 1. Base (e.g., LDA)2. Propargyl bromide | 3-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione | 1-Alkyl-3-(prop-2-yn-1-yl)pyrrolidine-2,5-dione |

The presence of the terminal alkyne in the propargyl group offers a versatile functional handle for further chemical modifications, such as click chemistry reactions or coupling reactions, expanding the chemical diversity of the synthesized analogues.

Introduction of Other Unsaturated Side Chains at the Pyrrolidine-2,5-dione Ring

Beyond simple allyl and propargyl groups, other unsaturated side chains can be introduced at the C-3 position of the pyrrolidine-2,5-dione ring, most notably through condensation reactions. A prominent method for installing an arylidene moiety (e.g., a benzylidene group) is the Knoevenagel condensation. sigmaaldrich.comrsc.orgorganic-chemistry.org

This reaction involves the base-catalyzed condensation of a compound with an active methylene (B1212753) group—in this case, the C-3 position of a pyrrolidine-2,5-dione—with an aldehyde or ketone. wikipedia.org To synthesize a 3-benzylidenepyrrolidine-2,5-dione, an N-substituted pyrrolidine-2,5-dione (succinimide) is treated with benzaldehyde (B42025) in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine. rsc.org The reaction proceeds via a nucleophilic addition of the enolate of the succinimide to the aldehyde's carbonyl group, followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org

This approach is versatile and can be applied with various aromatic aldehydes to generate a library of 3-arylidene derivatives. researchgate.net

Table 3: Knoevenagel Condensation for the Synthesis of 3-Benzylidenepyrrolidine-2,5-dione

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|

| 1-Phenylpyrrolidine-2,5-dione | Benzaldehyde | Piperidine, Ethanol | (E)-3-Benzylidene-1-phenylpyrrolidine-2,5-dione researchgate.net |

| Pyrrolidine-2,5-dione | Hydroxybenzaldehyde | Piperidine, Ethanol | Hydroxybenzylidenyl pyrrolidine-2,5-dione rsc.org |

The resulting exocyclic double bond is conjugated with the carbonyl groups of the succinimide ring, influencing the electronic properties and reactivity of the molecule.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Allylic Moiety

The allyl group (prop-2-en-1-yl) attached to the C-3 position of the succinimide (B58015) ring provides a versatile handle for a range of chemical modifications. Its reactivity is dominated by the carbon-carbon double bond (olefin) and the adjacent allylic C-H bonds.

Radical Reactions and Functional Group Interconversions

The allylic moiety is susceptible to radical-mediated reactions, which can be initiated by light, heat, or chemical initiators. A prominent example is the thiol-ene reaction, a radical addition of a thiol to the alkene. wikipedia.orgnih.gov This reaction proceeds via an anti-Markovnikov addition mechanism, where a thiyl radical (RS•) adds to the terminal carbon of the double bond to form a more stable secondary carbon-centered radical. nih.gov This intermediate then abstracts a hydrogen atom from another thiol molecule to yield the thioether product and propagate the radical chain. nih.gov This process is highly efficient and falls under the category of "click chemistry" due to its high yields and orthogonality. wikipedia.orgnih.gov

Another key radical transformation is allylic halogenation, typically performed with N-halosuccinimides. For instance, N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively brominate the allylic position (the carbon adjacent to the double bond) by abstracting an allylic hydrogen to form a resonance-stabilized allylic radical. youtube.com

These radical reactions are pivotal for functional group interconversions, transforming the allyl group into a variety of other functionalities.

Table 1: Examples of Radical Reactions on the Allylic Moiety

| Reaction Type | Reagents & Conditions | Product Type | Mechanism Highlight |

|---|---|---|---|

| Thiol-Ene Reaction | R-SH, Radical Initiator (e.g., AIBN, hv) | Thioether (Anti-Markovnikov) | Thiyl radical addition to the terminal carbon of the alkene. nih.gov |

| Allylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, hv) | Allylic Bromide | Hydrogen abstraction forms a resonance-stabilized allylic radical. youtube.com |

| Radical Polymerization | Monomers, Radical Initiator | Polymer Chain | The alkene can act as a monomer in chain-growth polymerization. wikipedia.org |

Addition Reactions to the Olefinic Bond

The carbon-carbon double bond of the allyl group readily undergoes electrophilic and other addition reactions. These transformations allow for the introduction of a wide range of functional groups across the double bond.

Hydroboration-Oxidation: This two-step reaction sequence achieves an anti-Markovnikov hydration of the alkene. wikipedia.org Borane (BH₃) or its complexes add across the double bond, with the boron atom attaching to the less substituted terminal carbon. libretexts.org Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, yielding 3-(3-hydroxypropyl)pyrrolidine-2,5-dione. wvu.edumasterorganicchemistry.com The reaction is stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups. wikipedia.org

Epoxidation: The olefinic bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or other oxidizing systems, such as hydrogen peroxide with a metal catalyst. organic-chemistry.orgmdpi.com This reaction forms 3-(oxiran-2-ylmethyl)pyrrolidine-2,5-dione, a versatile intermediate that can undergo subsequent nucleophilic ring-opening reactions.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond proceeds via a cyclic halonium ion intermediate, leading to the corresponding dihaloalkane, such as 3-(2,3-dibromopropyl)pyrrolidine-2,5-dione.

Cycloaddition Reactions Involving the Allylic System

The alkene of the allyl group can participate as a 2π-electron component in various cycloaddition reactions to form new ring systems.

1,3-Dipolar Cycloaddition: The olefin can act as a dipolarophile in reactions with 1,3-dipoles such as nitrones, azides, or nitrile oxides. wikipedia.orgijrpc.com This type of reaction, often referred to as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. organic-chemistry.orgnih.gov For example, reaction with a nitrile oxide would yield an isoxazoline (B3343090) ring fused or appended to the core structure.

Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex like Co₂(CO)₈. wikipedia.org While direct examples on 3-allylsuccinimide are not prevalent, intramolecular Pauson-Khand reactions on related N-alkynyl-2-allylpyrrolidine systems have been shown to be effective for constructing fused bicyclic cyclopentenone systems. nih.govbeilstein-journals.orgnih.gov This highlights the potential of the allyl group in 3-allylsuccinimide to participate in such metal-mediated cyclizations. mdpi.com

Reactivity of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione (succinimide) ring contains two electrophilic carbonyl carbons and an acidic N-H proton, making it susceptible to nucleophilic attack and N-substitution.

Nucleophilic Acyl Substitution Reactions

The most characteristic reaction of the succinimide core is nucleophilic attack at one of the carbonyl carbons, which can lead to ring-opening. The cyclic imide structure is essentially a derivative of a dicarboxylic acid.

Under basic conditions, such as hydrolysis with aqueous hydroxide (B78521), the succinimide ring can open to form a succinamic acid derivative. nih.gov The reaction is initiated by the attack of a nucleophile (e.g., OH⁻) on a carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and cleavage of the C-N bond results in the ring-opened product. Stronger nucleophiles, such as primary amines or Grignard reagents, can also effect ring-opening to produce amides or ketones, respectively. The stability of the succinimide ring is pH-dependent, with hydrolysis being more facile at higher pH. nih.gov

Table 2: Ring-Opening Reactions of the Succinimide Core

| Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| Hydroxide (OH⁻) | Aqueous base (e.g., NaOH) | Succinamic acid derivative | Standard hydrolysis of a cyclic imide. nih.gov |

| Primary Amine (R-NH₂) | Anhydrous conditions | Diamide derivative | Attack by the amine leads to the formation of a new amide bond. |

| Grignard Reagent (R-MgX) | Anhydrous ether | Hydroxy amide or keto amide | Can lead to the addition of an alkyl/aryl group and ring-opening. |

Electrophilic Substitution on Aromatic Moieties (if present in N-substituents)

While the parent compound 3-(prop-2-en-1-yl)pyrrolidine-2,5-dione (B6251088) lacks an aromatic moiety, its N-substituted aryl derivatives are common synthetic targets. If an aromatic ring, such as a phenyl group, is attached to the nitrogen atom (forming N-phenyl-3-allylsuccinimide), it can undergo electrophilic aromatic substitution (SₑAr). wikipedia.org

The succinimide group attached to the aromatic ring acts as a deactivating group due to the electron-withdrawing nature of its two carbonyl functions. This deactivation is a result of the inductive effect and resonance, which pull electron density from the aromatic ring, making it less nucleophilic. Consequently, the succinimido group is a meta-director in electrophilic aromatic substitution reactions. youtube.com

For example, nitration of N-phenyl-3-allylsuccinimide with a mixture of nitric acid and sulfuric acid would be expected to yield the meta-nitro derivative as the major product. The reaction proceeds through the formation of a Wheland intermediate, where the positive charge is destabilized by the electron-withdrawing imide group, thus requiring harsher conditions compared to the nitration of benzene (B151609) itself. wikipedia.org

Ring-Opening and Ring-Closing Reactions of the Imide

The pyrrolidine-2,5-dione (succinimide) ring is susceptible to nucleophilic attack due to the electron-withdrawing effect of the two carbonyl groups, which activates the amide linkage. This reactivity facilitates ring-opening reactions with a variety of nucleophiles. clockss.org

Ring-Opening Reactions:

Nucleophilic ring-opening of the succinimide moiety typically proceeds via acyl-nitrogen bond cleavage. The reaction is initiated by the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate which then collapses to open the ring, forming a succinamic acid derivative.

Common nucleophiles that can effect the ring-opening of succinimides include:

Amines: Primary and secondary amines readily react with the succinimide ring to yield N,N'-disubstituted succinamides. The reaction is generally efficient, and the amino group of a nucleophile will react selectively over a hydroxyl group present in the same molecule. clockss.org

Hydroxylamine (B1172632): Reaction with hydroxylamine results in the formation of N-hydroxybutaneamide derivatives, a class of compounds known as hydroxamic acids. mdpi.combeilstein-archives.org This transformation is dependent on the relative pKa values of the amine used to form the imide and hydroxylamine. mdpi.com

Hydroxides and Alkoxides: Strong bases like hydroxide or alkoxide anions can hydrolyze or alcoholyze the imide ring to form the corresponding carboxylate and a primary amide, or an ester and a primary amide, respectively. clockss.org

Hydride Reagents: Complex metal hydrides can reduce the imide, potentially leading to ring-opened products or reduced cyclic structures depending on the reaction conditions and the specific reagent used. clockss.org

Organometallic Reagents: Less basic organometallic reagents, such as organocerium compounds, can achieve selective nucleophilic substitution at a carbonyl group, leading to ring-opened keto-amides. clockss.org

The susceptibility of the succinimide ring to hydrolysis is a known characteristic, particularly at high pH and elevated temperatures. nih.govresearchgate.net This reaction leads to the formation of a dicarboxylic acid monoamide.

Interactive Data Table: Nucleophilic Ring-Opening of the Succinimide Ring

| Nucleophile | Reagent Example(s) | Product Type |

| Amine | Benzylamine, Ethanolamine | Diamide (Succinamide derivative) |

| Hydroxylamine | NH₂OH | Hydroxamic acid derivative |

| Hydroxide | Sodium Hydroxide (NaOH) | Carboxylate-amide |

| Alkoxide | Sodium Methoxide (NaOMe) | Ester-amide |

| Carbon Nucleophile | Organocerium reagents | Keto-amide |

Ring-Closing Reactions:

While the primary focus is often on ring-opening, intramolecular cyclization reactions can also occur. For instance, a tethered amide group on a molecule can react intramolecularly to form a new succinimide ring. clockss.org This type of reaction typically proceeds after an initial hydrolysis or modification of a precursor structure, creating the necessary functionality for cyclization. The formation of the pyrrolidine-2,5-dione ring itself is a classic example of a ring-closing reaction, often achieved by heating succinic anhydride (B1165640) with a primary amine or ammonia (B1221849). clockss.org

Chemoselective Transformations and Protecting Group Strategies

The presence of both an imide and an alkene in this compound necessitates strategies for chemoselective transformations, where one functional group reacts preferentially while the other remains unchanged. Protecting group strategies can be employed to facilitate such selectivity.

Chemoselective Transformations:

The key to chemoselectivity lies in choosing reagents and conditions that specifically target either the allyl double bond or the imide ring.

Reactions at the Allyl Group: The carbon-carbon double bond of the allyl group can undergo a wide range of electrophilic additions and other transformations characteristic of alkenes. These reactions can typically be performed under conditions that leave the relatively stable imide ring intact.

Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) can selectively reduce the double bond to yield 3-propylpyrrolidine-2,5-dione.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond would yield the corresponding 3-(2,3-dihalopropyl)pyrrolidine-2,5-dione.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene to an epoxide, forming 3-(oxiran-2-ylmethyl)pyrrolidine-2,5-dione.

Dihydroxylation: Osmylation (using OsO₄) or permanganate (B83412) under controlled conditions can produce the corresponding diol, 3-(2,3-dihydroxypropyl)pyrrolidine-2,5-dione.

Reactions at the Imide Group: Conversely, the imide group can be targeted while preserving the allyl moiety.

N-Alkylation/N-Acylation: The imide nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated. The double bond is generally unreactive under these conditions.

Hydrolysis/Aminolysis: As discussed in section 3.2.3, the imide ring can be opened by nucleophiles. Under basic or acidic hydrolysis conditions, the allyl group would remain untouched.

Reduction: Selective reduction of one or both carbonyl groups of the imide without affecting the alkene is challenging but can sometimes be achieved with specific hydride reagents and careful control of reaction conditions.

Interactive Data Table: Examples of Chemoselective Transformations

| Target Functional Group | Reaction Type | Reagent(s) | Expected Product Functional Group |

| Allyl Group (Alkene) | Hydrogenation | H₂, Pd/C | Alkane |

| Allyl Group (Alkene) | Epoxidation | m-CPBA | Epoxide |

| Allyl Group (Alkene) | Dihydroxylation | OsO₄, NMO | Diol |

| Imide Group | N-Alkylation | NaH, then R-X | N-Alkyl Imide |

| Imide Group | Ring-Opening Hydrolysis | NaOH (aq) | Carboxylate & Amide |

Protecting Group Strategies:

To achieve more complex synthetic goals, protecting one of the functional groups may be necessary to prevent it from reacting under a specific set of conditions.

Protecting the Imide Nitrogen: The N-H of the succinimide is acidic and can be deprotonated and protected. Common protecting groups for amides and imides, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), could potentially be installed. This would prevent N-alkylation and modify the electronic properties of the imide ring, potentially reducing its susceptibility to nucleophilic attack. Removal of these groups is typically achieved under acidic (Boc) or hydrogenolytic (Cbz) conditions, which would be compatible with the allyl group.

Protecting the Alkene Group: While less common for simple transformations, the alkene could be temporarily protected if it were susceptible to degradation under conditions required to modify the imide. For example, it could be converted to a diol and then protected as an acetal. However, for most standard transformations on the imide ring, protection of the robust allyl group is not required.

The strategic application of chemoselective reactions and protecting groups allows for the independent manipulation of the imide and allyl functionalities within this compound, making it a versatile building block in organic synthesis.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one- and two-dimensional experiments, a complete structural assignment for 3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione (B6251088) can be achieved. nih.gov

One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, HMQC, HMBC)

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals for both the pyrrolidine-2,5-dione (succinimide) ring and the allyl side chain are expected. The imide proton (N-H) typically appears as a broad singlet. The protons of the succinimide (B58015) ring form a complex spin system, while the allyl group protons give rise to characteristic multiplets in the olefinic and allylic regions of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include two distinct resonances for the carbonyl carbons (C=O) of the imide ring, signals for the sp² carbons of the allyl group's double bond, and resonances for the sp³ carbons of the pyrrolidine (B122466) ring and the allyl methylene (B1212753) group.

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for confirming the connectivity established by 1D NMR. jst-ud.vnemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It would show correlations between the protons within the succinimide ring system (H3 with H4 protons) and within the allyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. huji.ac.il It allows for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| N-H | ~8.0 (broad s) | - | H-N → C2, C5 |

| C2 (C=O) | - | ~178 | - |

| C3 (-CH-) | ~3.0 (m) | ~40 | H3 → C2, C4, C5, C1' |

| C4 (-CH₂-) | ~2.7 (m) | ~35 | H4 → C3, C5 |

| C5 (C=O) | - | ~175 | - |

| C1' (-CH₂-) | ~2.5 (m) | ~38 | H1' → C3, C2', C3' |

| C2' (=CH-) | ~5.8 (m) | ~132 | H2' → C1', C3' |

| C3' (=CH₂) | ~5.1 (m) | ~118 | H3' → C1', C2' |

Stereochemical Analysis via NMR Techniques

The C3 carbon of this compound is a chiral center. While standard NMR spectroscopy in an achiral solvent will not distinguish between the two enantiomers (R and S forms), specialized NMR techniques can be employed for stereochemical analysis. If the compound is part of a mixture of diastereomers (for example, if another substituent were present), the relative stereochemistry could be investigated by analyzing proton-proton coupling constants (³JHH) and through Nuclear Overhauser Effect (NOE) experiments. libretexts.org NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing crucial information about the 3D structure and relative configuration of stereocenters. libretexts.org For determining the enantiomeric purity of a chiral sample, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric environments that are distinguishable by NMR.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and molecular formula of a compound and for gaining structural information through analysis of its fragmentation patterns. For this compound (C₇H₉NO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation of the molecular ion upon electron impact (EI) or collision-induced dissociation (CID) can provide evidence for the structure. nih.govlibretexts.org Key fragmentation pathways would likely include:

Loss of the allyl group: Cleavage of the C3-C1' bond would result in the loss of an allyl radical (•C₃H₅), leading to a fragment ion corresponding to the succinimide ring cation.

Ring fragmentation: The pyrrolidine-2,5-dione ring can undergo characteristic cleavages, such as the loss of carbon monoxide (CO) or isocyanate (HNCO) fragments. mdpi.com

McLafferty rearrangement: While less common for this specific structure, rearrangements could occur, providing additional diagnostic peaks.

Interactive Table: Predicted Mass Spectrometry Data

| Ion/Fragment Formula | m/z (Calculated) | Description |

| [C₇H₉NO₂]⁺ (M⁺) | 139.06 | Molecular Ion |

| [C₄H₄NO₂]⁺ | 98.02 | Loss of allyl radical (•C₃H₅) |

| [C₆H₉O]⁺ | 97.06 | Loss of isocyanate (•NCO) |

| [C₆H₈NO]⁺ | 110.06 | Loss of formyl radical (•CHO) from ring opening |

| [C₃H₅]⁺ | 41.04 | Allyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific vibrational modes. rsc.org The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. libretexts.org

The most prominent features would be:

Imide Group: Two strong carbonyl (C=O) stretching bands are characteristic of the succinimide ring. The asymmetric stretch typically appears at a higher wavenumber (~1770 cm⁻¹) and the symmetric stretch at a lower wavenumber (~1700 cm⁻¹). A moderate N-H stretching band is also expected around 3200 cm⁻¹. nih.gov

Allyl Group: The C=C double bond stretch will appear in the 1640-1680 cm⁻¹ region. vscht.cz The stretching vibrations of the vinylic C-H bonds (=C-H) are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ring and the allyl CH₂ group appear just below 3000 cm⁻¹. vscht.cz

Interactive Table: Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | Imide | ~3200 | Medium |

| =C-H stretch | Alkene | 3080-3010 | Medium |

| C-H stretch | Alkane | 2980-2850 | Medium |

| C=O asymmetric stretch | Imide | ~1770 | Strong |

| C=O symmetric stretch | Imide | ~1700 | Strong |

| C=C stretch | Alkene | ~1645 | Medium-Weak |

| C-N stretch | Imide | ~1350 | Medium |

| =C-H bend (out-of-plane) | Alkene | 990 & 910 | Strong |

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the surveyed literature, the crystal structure of the parent compound, pyrrolidine-2,5-dione (succinimide), offers significant insight. nih.govresearchgate.net

Interactive Table: Crystal Data for Pyrrolidine-2,5-dione (Parent Compound) nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₄H₅NO₂ |

| Molecular Weight | 99.09 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.3661 (4) |

| b (Å) | 9.5504 (5) |

| c (Å) | 12.8501 (7) |

| V (ų) | 904.00 (8) |

| Z | 8 |

| Key Feature | N-H···O hydrogen-bonded inversion dimers |

Other Advanced Spectroscopic Methods (e.g., UV-Vis, Raman)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The pyrrolidine-2,5-dione moiety lacks extended conjugation. The primary chromophores are the isolated carbonyl groups, which are expected to exhibit weak n→π* transitions at wavelengths below 250 nm. The isolated C=C bond of the allyl group also absorbs at shorter wavelengths (<200 nm). Therefore, the compound is not expected to be a strong absorber in the standard UV-Vis range (200-800 nm). nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and measures light scattering from molecular vibrations. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. For this compound, the C=C stretch of the allyl group would likely produce a strong and sharp signal in the Raman spectrum. The symmetric C=O stretching vibration of the imide ring is also expected to be Raman active, with a characteristic band observed around 1790 cm⁻¹. nih.govnih.gov This technique can be a powerful confirmatory tool, especially for vibrations that are weak or absent in the IR spectrum.

Computational and Theoretical Investigations of 3 Prop 2 En 1 Yl Pyrrolidine 2,5 Dione

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used to predict the electronic structure and reactivity of organic compounds, including pyrrolidine (B122466) derivatives. nih.gov By solving approximations of the Schrödinger equation, DFT can determine electron distribution, molecular orbital energies, and other key electronic parameters.

For 3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione (B6251088), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2d,2p), can provide a detailed picture of its electronic landscape. nih.gov Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a framework for predicting how the molecule will behave in chemical reactions.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. |

| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | Tendency of electrons to escape from the system. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the molecule's ability to act as an electrophile. |

Furthermore, the Molecular Electrostatic Potential (ESP) map can be generated to visualize the charge distribution on the molecular surface. For this compound, the ESP would likely show negative potential (red regions) around the carbonyl oxygen atoms, indicating their nucleophilic character and suitability for hydrogen bonding. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly those on the pyrrolidine ring. This information is vital for predicting sites of nucleophilic or electrophilic attack.

Conformational Analysis and Energy Landscapes

The five-membered pyrrolidine-2,5-dione (succinimide) ring is not perfectly planar and typically adopts a puckered conformation, such as an "envelope" or "twisted" form, to relieve ring strain. nih.govresearchgate.net While the parent succinimide (B58015) ring is nearly planar in its crystal structure, the presence of the allyl substituent on the nitrogen atom can influence the degree of puckering. researchgate.net

In addition to the ring's flexibility, rotation around the N-C single bond of the allyl group introduces further conformational isomers (rotamers). A comprehensive conformational analysis can be performed computationally by systematically rotating this bond and calculating the potential energy at each step. This process maps the potential energy surface (PES) and identifies the low-energy conformers, which represent the most populated shapes of the molecule at equilibrium. Computational studies on other flexible molecules have demonstrated the utility of DFT methods for identifying stable conformers and the transition states that separate them. mdpi.com

The results of such an analysis can be presented in a table that lists the distinct conformers, typically defined by a key dihedral angle, along with their calculated relative energies and predicted populations based on the Boltzmann distribution.

| Conformer | Dihedral Angle (C4-N1-C6-C7) | Relative Energy (ΔE, kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | ~180° (anti) | 0.00 | ~75% |

| B | ~60° (gauche) | 1.10 | ~12.5% |

| C | ~-60° (gauche) | 1.10 | ~12.5% |

Note: The data in this table is representative and intended for illustrative purposes.

This analysis reveals the most stable three-dimensional structure of the molecule and the energy barriers to rotation, providing a complete picture of its dynamic behavior.

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. nih.gov For reactions involving this compound, such as its synthesis or subsequent transformations, transition state (TS) analysis can map out the entire reaction coordinate.

The methodology involves identifying and characterizing all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. A transition state represents the highest energy point along the minimum energy path between a reactant and a product. Its geometry is optimized, and a frequency calculation is performed to confirm its identity; a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, the synthesis of the succinimide ring can be computationally modeled. DFT calculations can be used to explore the mechanism of the reaction between an amine and an anhydride (B1165640), identifying key intermediates and the transition states connecting them. By calculating the Gibbs free energy of activation (ΔG‡) for each step, the rate-determining step of the reaction can be identified. Studies on the synthesis of related pyrrolidine-2,3-diones have successfully used this approach to propose reaction mechanisms and explain product formation. nih.gov

| Reaction Step | Species | Relative Electronic Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| 1 | Reactants | 0.0 | 0.0 |

| 2 | Transition State 1 (TS1) | +22.5 | +24.0 |

| 3 | Intermediate | -5.2 | -4.5 |

| 4 | Transition State 2 (TS2) | +15.8 | +17.1 |

| 5 | Products | -12.0 | -11.2 |

Note: The data in this table is representative of a hypothetical two-step reaction and is for illustrative purposes.

This analysis provides a quantitative understanding of the reaction's feasibility and kinetics, guiding experimental efforts to optimize reaction conditions.

Stereoselectivity and Regioselectivity Predictions

Many chemical reactions involving this compound can yield multiple isomers. For instance, addition reactions across the allyl group's double bond could lead to different regioisomers (e.g., Markovnikov vs. anti-Markovnikov addition) or stereoisomers (e.g., syn vs. anti addition). Computational methods can predict the selectivity of such reactions.

The prediction of regioselectivity and stereoselectivity is achieved by comparing the activation energies of the competing reaction pathways. The product formed via the transition state with the lowest activation energy will be the kinetically favored product. nih.gov For example, to predict the stereochemical outcome of a reaction, one would model the transition states leading to each possible stereoisomer. A significant energy difference between these transition states would imply a highly selective reaction.

Computational studies on the formation of aza-spiro rings have shown that a detailed conformational analysis of the various possible transition states can successfully identify the origins of stereoselectivity. nih.gov Similarly, DFT has been used to understand the regioselectivity of palladium-catalyzed reactions involving allyl groups by comparing the energies of different C-C bond-forming pathways. nih.gov

| Pathway | Product | Transition State | Relative Activation Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio (A:B) |

|---|---|---|---|---|

| A | Regioisomer A | TS-A | 0.0 | >99 : 1 |

| B | Regioisomer B | TS-B | +3.5 |

Note: The data in this table is representative and intended for illustrative purposes.

By quantifying the energy differences between competing transition states, chemists can make robust predictions about reaction outcomes, which is invaluable for reaction design and catalyst development.

Molecular Dynamics Simulations (if applicable for interactions beyond simple molecules)

While quantum chemical calculations are ideal for studying the properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in larger, more complex environments over time. MD simulations model a system of atoms by solving Newton's equations of motion, where the forces between atoms are described by a molecular mechanics force field.

For a molecule like this compound, MD simulations are particularly useful for investigating its behavior in solution or its interactions with other molecules, such as polymers or biological macromolecules. nih.gov A simulation can provide a detailed view of how the molecule moves, tumbles, and changes its conformation in a solvent box, and how it interacts with surrounding solvent molecules through forces like hydrogen bonds and van der Waals interactions.

Analysis of an MD trajectory can yield valuable information about the system's structural and dynamic properties. For instance, the Root Mean Square Deviation (RMSD) can track the stability of a particular conformation over time, while the Radial Distribution Function (RDF) can describe the structure of the solvent shell around the molecule. MD simulations have been used extensively to study the conformational dynamics of biomolecules and the interactions between small molecules and proteins. nih.govnih.gov

| System Studied | Information Gained | Relevant Analysis |

|---|---|---|

| Molecule in aqueous solution | Solvation structure, hydration free energy, conformational dynamics in water. | Radial Distribution Function (RDF), Hydrogen Bond Analysis. |

| Molecule interacting with a protein | Binding mode, binding affinity, conformational changes upon binding. | RMSD, RMSF, MM/PBSA free energy calculations. |

| Molecule in a polymer matrix | Diffusion, dispersion, intermolecular interactions with polymer chains. | Mean Square Displacement (MSD), Interaction Energy Analysis. |

Through MD simulations, one can bridge the gap between the static picture of a single molecule and its dynamic behavior in a realistic chemical or biological environment.

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthon in Organic Synthesis

In the realm of organic synthesis, a "synthon" refers to a molecular fragment used as a building block to construct more complex molecules. 3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione (B6251088) serves as a highly effective synthon, primarily due to the reactivity of its allyl group and the succinimide (B58015) core.

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental to medicinal chemistry and natural products. The pyrrolidine-2,5-dione scaffold is a key feature in numerous biologically active molecules. The allyl group in this compound offers a reactive handle for various cycloaddition reactions, a powerful class of reactions for constructing ring systems.

For instance, the terminal double bond of the allyl group can participate in [3+2] cycloaddition reactions with various 1,3-dipoles. This strategy provides a direct route to complex five-membered heterocyclic rings fused or appended to the initial succinimide structure. Such reactions are highly valued for their ability to rapidly build molecular complexity in a controlled manner, often establishing multiple stereocenters simultaneously. The resulting polycyclic structures are scaffolds for new chemical entities with potential applications in drug discovery.

Table 1: Examples of Heterocyclic Systems Synthesized from Pyrrolidine-2,5-dione Derivatives

| Reaction Type | Reactant Partner | Resulting Heterocyclic System | Significance |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylides | Spirooxindolopyrrolidines | Core structure in various bioactive molecules |

| 1,3-Dipolar Cycloaddition | Nitrones | Isoxazolidine-fused succinimides | Access to novel nitrogen-oxygen heterocycles |

This table illustrates the types of complex heterocyclic systems that can be generated using the reactive motifs present in allyl-substituted succinimides and related compounds.

Beyond its direct use in constructing heterocycles, this compound is a precursor for a range of advanced organic intermediates. The chemical reactivity of both the allyl group and the succinimide ring can be harnessed to introduce new functional groups and build out different parts of a target molecule.

The double bond can undergo a variety of transformations, including:

Epoxidation: Conversion to an epoxide, which can be opened by various nucleophiles to introduce diverse functional groups.

Hydroboration-Oxidation: To form a terminal alcohol, extending the carbon chain and providing a site for further modification.

Ozonolysis: Cleavage of the double bond to form an aldehyde, which is a versatile functional group for C-C bond formation.

Simultaneously, the succinimide ring itself can be modified. The N-H bond can be substituted, and the carbonyl groups can exhibit reactivity under certain conditions. This multi-faceted reactivity makes it a valuable starting material for synthesizing complex, non-heterocyclic intermediates that are steps along the path to larger, more intricate final products.

Application in Polymer Chemistry and Functional Materials

The presence of a polymerizable allyl group makes this compound a valuable monomer in the field of polymer chemistry. Its incorporation into polymer chains can impart specific properties, leading to the development of functional and specialty materials.

This compound can be polymerized through its allyl group via free-radical polymerization or other methods. It can be used to create homopolymers, where it is the sole repeating unit, or it can be copolymerized with other monomers. Copolymerization is a particularly powerful technique, as it allows for the fine-tuning of the final polymer's properties by adjusting the ratio and type of comonomers used. For example, copolymerizing it with monomers like styrene (B11656) or acrylates can create materials that balance properties such as thermal stability, mechanical strength, and surface characteristics.

The incorporation of the succinimide ring into a polymer backbone is a key strategy for developing specialty polymers. The polar nature of the dione (B5365651) functional groups can enhance properties such as:

Adhesion: The polar groups can form strong interactions with surfaces, making these polymers useful as adhesives or coatings.

Thermal Stability: The rigid ring structure of the succinimide moiety can increase the glass transition temperature (Tg) of the polymer, leading to materials that maintain their structural integrity at higher temperatures.

Affinity and Interaction: The functional groups can serve as sites for post-polymerization modification, allowing for the attachment of other molecules, or they can be used to create materials with a specific affinity for other substances, useful in separation or sensing applications.

Table 2: Potential Properties Enhanced by Succinimide-Containing Polymers

| Property | Contributing Structural Feature | Potential Application |

|---|---|---|

| Increased Glass Transition Temp. (Tg) | Rigid succinimide ring | High-performance engineering plastics |

| Improved Adhesion | Polar carbonyl groups | Coatings, adhesives |

| Chemical Reactivity | Succinimide ring and pendant groups | Functionalized surfaces, biocompatible materials |

Usage in Agrochemicals and Related Non-Pharmaceutical Industries

While detailed public information on the specific use of this compound in agrochemicals is limited, the succinimide core is a known scaffold in this industry. Succinimide derivatives have been investigated for their potential as fungicides and herbicides. The fungicidal activity often arises from the compound's ability to interfere with essential biological processes in fungi. The specific substitution on the succinimide ring is critical for tuning the activity and selectivity of the compound. Therefore, this compound represents a valuable synthetic intermediate for creating libraries of novel succinimide derivatives to be screened for potential agrochemical applications.

Design and Synthesis of Chemically Diverse Compound Libraries

The chemical compound this compound, also known as 3-allylsuccinimide, serves as a valuable scaffold in the field of chemical synthesis, particularly in the construction of chemically diverse compound libraries. Its structure, featuring a pyrrolidine-2,5-dione core and a reactive allyl group, provides multiple points for molecular diversification, enabling the generation of a wide array of novel compounds for various applications, including drug discovery.

The pyrrolidine-2,5-dione ring system is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. mdpi.com This core structure can be synthesized through various established methods, including the condensation of appropriately substituted succinic acids or anhydrides with primary amines. nih.gov The true synthetic versatility of this compound, however, lies in the strategic exploitation of its pendant allyl group. This functional group acts as a chemical handle for a multitude of transformations, allowing for the systematic introduction of molecular diversity.

Several modern synthetic methodologies can be employed to modify the allyl group, thereby creating a library of compounds with varied structural motifs. These methods are often compatible with high-throughput synthesis techniques, making them ideal for combinatorial chemistry and the rapid generation of extensive compound libraries. Key synthetic strategies for the diversification of the this compound scaffold include:

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, particularly ring-closing metathesis (RCM), can be utilized to construct a variety of cyclic and heterocyclic structures. nih.govnih.govrsc.org For instance, by introducing a second olefin-containing moiety elsewhere in the molecule (e.g., on the nitrogen atom of the succinimide ring), RCM can be employed to generate fused or spirocyclic ring systems. nih.gov The resulting cyclic compounds can possess unique three-dimensional architectures, which are highly desirable in drug discovery for enhancing target specificity and potency. drughunter.com

Heck Coupling: The palladium-catalyzed Heck coupling reaction enables the formation of a new carbon-carbon bond between the allyl group and an aryl or vinyl halide. nih.govnih.gov This reaction is highly versatile and allows for the introduction of a wide range of aromatic and unsaturated substituents, significantly expanding the chemical space of the resulting compound library. beilstein-journals.org The reaction conditions are generally mild and tolerant of various functional groups, making it a robust tool for late-stage diversification. nih.gov

Thiol-Ene "Click" Chemistry: The radical-mediated addition of thiols across the double bond of the allyl group, known as the thiol-ene reaction, is a prime example of "click chemistry." magtech.com.cnrsc.orgrsc.org This reaction is characterized by its high efficiency, selectivity, and mild reaction conditions. researchgate.net By employing a diverse range of thiols, a library of compounds with various thioether linkages and appended functionalities can be rapidly synthesized. This approach is particularly useful for creating libraries of compounds for biological screening, as the resulting thioether linkage is generally stable under physiological conditions. researchgate.net

Other Addition Reactions: The double bond of the allyl group is also amenable to a variety of other addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation. Each of these transformations introduces new functional groups that can be further elaborated, adding another layer of diversity to the compound library.

The systematic application of these and other synthetic transformations to the this compound scaffold allows for the creation of large and diverse compound libraries. The resulting molecules can then be screened for a wide range of biological activities, aiding in the discovery of new therapeutic agents and chemical probes.

Illustrative Data on Compound Library Synthesis

While specific, extensive libraries based solely on this compound are not extensively detailed in publicly available literature, the principles of its diversification can be illustrated through representative reactions. The following table showcases the potential for generating diverse structures from this scaffold using the aforementioned synthetic strategies.

| Scaffold | Reaction Type | Reagent/Catalyst | Potential Product Class | Introduced Diversity |

| This compound | Heck Coupling | Aryl halide, Pd catalyst | 3-(Aryl-substituted-propyl)pyrrolidine-2,5-diones | Aromatic and heteroaromatic rings |

| This compound | Thiol-Ene Reaction | Various thiols, photoinitiator | 3-(Thioether-substituted-propyl)pyrrolidine-2,5-diones | Alkyl, aryl, and functionalized thioethers |

| N-Allyl-3-allylpyrrolidine-2,5-dione | Ring-Closing Metathesis | Grubbs catalyst | Fused bicyclic lactams | Constrained heterocyclic systems |

| This compound | Epoxidation/Ring-opening | m-CPBA, then nucleophile | 3-(Functionalized-hydroxypropyl)pyrrolidine-2,5-diones | Alcohols, amines, ethers, etc. |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to pyrrolidine-2,5-diones often involve well-established methods like the condensation of dicarboxylic acids or their anhydrides with amines, or through Michael additions. mdpi.comnih.govresearchgate.net While effective, future research will likely prioritize the development of more sustainable and efficient synthetic strategies.

Development of Advanced Catalytic Systems for Enantioselective Synthesis

The presence of a stereocenter at the C3 position of the pyrrolidine-2,5-dione ring means that 3-(prop-2-en-1-yl)pyrrolidine-2,5-dione (B6251088) can exist as a pair of enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the development of methods for enantioselective synthesis is a critical research direction.

Future work will concentrate on creating and optimizing advanced catalytic systems capable of producing a single enantiomer with high purity. This involves the exploration of both metal-based and organocatalytic approaches. Palladium-catalyzed asymmetric allylic substitution reactions are a particularly promising avenue for introducing the allyl group stereoselectively. nih.gov Research into novel chiral ligands for palladium and other transition metals could lead to catalysts with enhanced activity and enantioselectivity under mild conditions. nih.gov

Additionally, the field of organocatalysis, which uses small organic molecules to catalyze reactions, offers a metal-free alternative. nih.govresearchgate.net Designing novel chiral organocatalysts for the asymmetric synthesis of the succinimide (B58015) ring or for the stereocontrolled introduction of the allyl substituent could provide a more sustainable and cost-effective route to enantiomerically pure this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and straightforward scalability. soci.orgdntb.gov.uanih.gov The integration of the synthesis of this compound onto flow platforms is a logical next step for its efficient production.

Future research in this area would involve translating existing batch syntheses into continuous flow processes. goflow.at This could enable the use of reaction conditions, such as high temperatures and pressures, that are difficult or hazardous to achieve in batch reactors, potentially unlocking new reaction pathways and improving yields. soci.org Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could be used for the rapid optimization of reaction conditions and for the creation of libraries of derivatives for screening purposes. dntb.gov.ua This high-throughput approach can significantly accelerate the discovery of new compounds with desirable properties.

Computational Design of Novel Derivatives with Tunable Reactivity

Computational chemistry and in-silico modeling are powerful tools in modern drug discovery and materials science. nih.govnih.gov These techniques can be applied to predict the properties of molecules before they are synthesized, saving significant time and resources. For this compound, computational methods can be used to design novel derivatives with precisely tuned chemical reactivity.

Future research will likely employ quantum mechanics (QM) and molecular dynamics (MD) simulations to understand the electronic structure and conformational preferences of the molecule. This knowledge can be used to predict how modifications to the succinimide ring or the allyl group will affect its reactivity in various chemical transformations. For example, docking simulations, which are often used to predict binding to biological targets, can be adapted to model the interaction of the molecule with catalysts or other reactants. nih.govnih.gov This computational-led approach will enable the rational design of new derivatives tailored for specific applications, moving beyond trial-and-error synthesis.

Unexplored Chemical Transformations and Reaction Pathways